![molecular formula C12H17ClIN3OSi B2932379 5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine CAS No. 2170597-67-6](/img/structure/B2932379.png)

5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

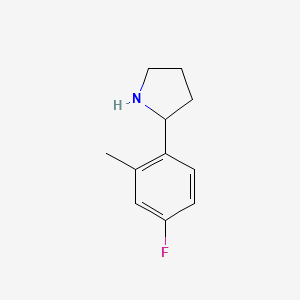

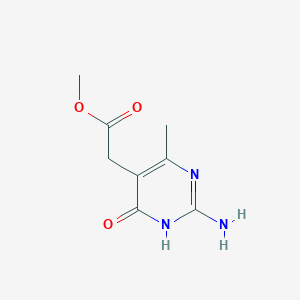

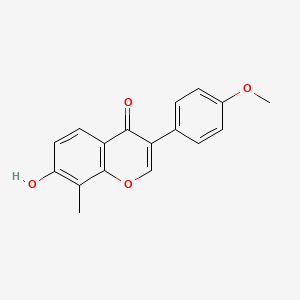

The compound “5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the linear formula C12H17CLIN3OSi . It is a member of the pyrazolopyridine family .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . It also contains a trimethylsilyl group attached via an ethoxy linker .Scientific Research Applications

Synthesis of Pyrazolopyridines and Related Compounds

Researchers have developed methods for synthesizing new pyrazolopyridines, pyrazolothienopyridines, and other related compounds. These syntheses involve reactions with methyl iodide, chloroacetonitrile, and other reagents to yield a variety of derivatives. Such compounds are of interest due to their potential applications in developing new materials and pharmaceuticals (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Characterization and Structural Analysis

Further studies have characterized the structure and properties of pyrazolo[3,4-b]pyridines. This includes NMR solution studies and X-ray diffraction, which provide insights into the preferred tautomeric structures in solution and crystalline states. Such detailed structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various domains (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Nitrogen-Containing Polycyclic Delta-Lactones

Innovative one-pot synthesis techniques have been developed for creating nitrogen-containing polycyclic delta-lactones by double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines. This showcases the versatility of pyridine derivatives in synthesizing complex organic molecules, which can have implications in the synthesis of biologically active compounds or materials with unique properties (Rudler, Denise, Parlier, & Daran, 2002).

Corrosion Inhibition

Research into the synthesis of pyrazolo[3,4-b]pyridines has also explored their potential as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries where corrosion resistance is critical, demonstrating the potential for such compounds in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Coordination to Iron in Proteins

Studies have also investigated the coordination of similar compounds to iron in proteins, providing insights into the mimicry of histidine and lysine coordination. This research contributes to our understanding of protein structures and functions, potentially influencing drug design and biochemical research (Huff, Chang, Cooper, Smith, & Dawson, 1993).

Transformation of Pyrimidine Rings

Novel methods for transforming pyrimidine rings into pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the chemical flexibility of pyrazolopyridine derivatives. This transformation contributes to heterocyclic chemistry and the synthesis of compounds with potential pharmacological activities (Danagulyan, Tadevosyan, Tamazyan, & Panosyan, 2006).

properties

IUPAC Name |

2-[(5-chloro-3-iodopyrazolo[4,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClIN3OSi/c1-19(2,3)7-6-18-8-17-9-4-5-10(13)15-11(9)12(14)16-17/h4-5H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGWKWNCYHLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C2=C(C(=N1)I)N=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClIN3OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![Methyl[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]amine](/img/structure/B2932299.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)

![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)